4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol, Mixture of diastereomers
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Overview
Description
4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol, a mixture of diastereomers, is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol typically involves multi-step organic reactions. One common approach is the nitration of cyclopenta[c]quinoline derivatives followed by phenol functionalization. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired diastereomers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Industry: Utilized in the manufacturing of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and phenol moiety play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
8-nitroquinoline derivatives
Cyclopenta[c]quinoline derivatives
Phenol derivatives
Uniqueness: 4-{8-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}phenol stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1013813-81-4 |
---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 |
Purity |
95 |
Origin of Product |
United States |
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